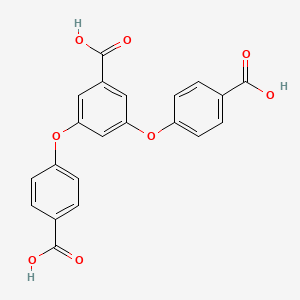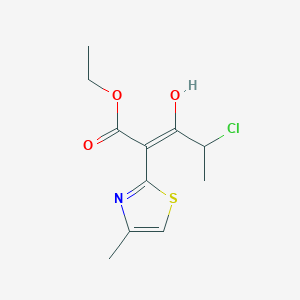![molecular formula C7HBrF2N2OS B8222383 7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B8222383.png)
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
Vue d'ensemble
Description
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a chemical compound with the molecular formula C7HBrF2N2OS and a molecular weight of 279.06 g/mol . This compound is part of the benzothiadiazole family, which is known for its applications in organic electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the use of 2-bromo-3,4-difluoro-6-nitroaniline as the starting material . The reduction reaction is carried out using tin(II) chloride (SnCl2) in a mixed solvent of ethyl acetate and another solvent . The reaction conditions include stirring the mixture at 100°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Applications De Recherche Scientifique
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic solar cells and light-emitting diodes.
Materials Science: Employed in the development of new materials with specific electronic properties.
Chemical Research: Utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of 7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde involves its electron-withdrawing properties due to the presence of fluorine atoms . This makes it a valuable component in low-band gap polymer semiconductors, enhancing their electron affinity and lowering the band gap . The compound interacts with molecular targets by modifying the electronic properties of the materials it is incorporated into .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another benzothiadiazole derivative with similar electronic properties.
4,7-Bis(5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Known for its use in high-performance polymer semiconductors.
Uniqueness
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties making it suitable for specialized applications in organic electronics and materials science .
Propriétés
IUPAC Name |
4-bromo-5,6-difluoro-2,1,3-benzothiadiazole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF2N2OS/c8-3-5(10)4(9)2(1-13)6-7(3)12-14-11-6/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHLMJCOLMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C2=NSN=C12)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid](/img/structure/B8222301.png)
![tert-butyl 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-5-carboxylate](/img/structure/B8222310.png)
![2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8222315.png)

![1-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine](/img/structure/B8222336.png)






![N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide](/img/structure/B8222389.png)


